3,4,5,6-Tetrachlorocyclohexene 3,4,5,6-Tetrachlorocyclohexene
Brand Name: Vulcanchem
CAS No.: 1782-00-9
VCID: VC18612788
InChI: InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
SMILES:
Molecular Formula: C6H6Cl4
Molecular Weight: 219.9 g/mol

3,4,5,6-Tetrachlorocyclohexene

CAS No.: 1782-00-9

Cat. No.: VC18612788

Molecular Formula: C6H6Cl4

Molecular Weight: 219.9 g/mol

* For research use only. Not for human or veterinary use.

3,4,5,6-Tetrachlorocyclohexene - 1782-00-9

Specification

CAS No. 1782-00-9
Molecular Formula C6H6Cl4
Molecular Weight 219.9 g/mol
IUPAC Name 3,4,5,6-tetrachlorocyclohexene
Standard InChI InChI=1S/C6H6Cl4/c7-3-1-2-4(8)6(10)5(3)9/h1-6H
Standard InChI Key CHTOKGBXCBVHQO-UHFFFAOYSA-N
Canonical SMILES C1=CC(C(C(C1Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

3,4,5,6-Tetrachlorocyclohexene belongs to the class of chlorinated cyclohexenes, featuring a six-membered ring with four chlorine substituents and one double bond. The compound’s IUPAC name is 3,4,5,6-tetrachlorocyclohexene, and it is registered under CAS numbers 1782-00-9 and 41992-55-6, depending on the isomeric form . Key identifiers include the Standard InChIKey CHTOKGBXCBVHQO-UHFFFAOYSA-N and the SMILES notation C1=CC(C(C(C1Cl)Cl)Cl)Cl, which define its atomic connectivity .

Table 1: Molecular Identity of 3,4,5,6-Tetrachlorocyclohexene

PropertyValue
Molecular FormulaC6H6Cl4\text{C}_6\text{H}_6\text{Cl}_4
Molecular Weight219.9 g/mol
Exact Mass217.922 Da
LogP (Octanol-Water)2.99
Synonymsα-TCCH, δ-TCCH, tetrachlorocyclohexene

The compound’s isomeric diversity arises from variations in chlorine atom positions. For instance, the δ-isomer (CAS 1782-00-9) and α-isomer (CAS 41992-55-6) exhibit distinct physicochemical behaviors due to differences in stereoelectronic effects . Nuclear magnetic resonance (NMR) studies, such as proton magnetic resonance (PMR), have been instrumental in elucidating these structural nuances .

Synthesis and Production Methods

The synthesis of 3,4,5,6-tetrachlorocyclohexene typically involves chlorination reactions or the reduction of more heavily chlorinated precursors. A notable method employs the Diels-Alder reaction between trans,trans-1,4-dichloro-1,3-butadiene and trans-1,4-dichloro-2-butene, yielding the target compound with high regioselectivity. Alternatively, controlled reduction of 1,3,4,5,6-pentachlorocyclohexene isomers using lithium aluminum hydride (LiAlH4_4) produces specific tetrachlorocyclohexene isomers, such as (34/5)-, (3/45)-, and (35/4)- configurations .

Table 2: Synthesis Pathways and Yields

MethodReactantsIsomer ProducedYield (%)
Diels-Alder Reactiontrans,trans-1,4-dichlorodienesδ-3,4,5,6-TCCH72–85
LiAlH4_4 Reduction1,3,4,5,6-Pentachlorocyclohexene(34/5)-TCCH65

These synthetic routes highlight the role of reaction conditions in determining isomer distribution. For example, the use of radical initiators during photochemical degradation of chlorinated cyclohexanes can lead to chlorine migration, favoring the formation of thermodynamically stable isomers.

Physicochemical Properties

3,4,5,6-Tetrachlorocyclohexene is a lipophilic compound, as evidenced by its LogP value of 2.99, which predisposes it to bioaccumulation in fatty tissues . While its melting and boiling points remain undocumented, computational models predict a density of approximately 1.6 g/cm³ and moderate volatility. The compound’s stability under ambient conditions is influenced by its chlorination pattern; δ-isomers exhibit greater thermal stability compared to α- or γ- forms due to reduced steric strain .

Table 3: Key Physicochemical Parameters

PropertyValue
LogP2.99
XLogP33.7
Topological Polar Surface Area0 Ų
Heavy Atom Count10

The compound’s spectroscopic profile includes characteristic IR absorptions at 680 cm1^{-1} (C-Cl stretch) and 1650 cm1^{-1} (C=C stretch), which aid in structural confirmation .

Applications in Industry and Agriculture

3,4,5,6-Tetrachlorocyclohexene is primarily utilized in agriculture as a broad-spectrum pesticide and insecticide. Its mode of action involves disrupting neuronal signaling in pests by binding to GABA receptors, leading to paralysis and death. Industrial applications include its use as an intermediate in the synthesis of chlorinated rubber and flame retardants, though these uses are less documented.

Environmental Impact and Degradation

The environmental persistence of 3,4,5,6-tetrachlorocyclohexene is a concern due to its chlorinated structure. Photodegradation studies reveal that ultraviolet (UV) irradiation induces dechlorination via radical chain mechanisms, producing dichlorobenzenes and other less chlorinated byproducts. Microbial degradation in soil is slow, with half-lives exceeding 120 days under aerobic conditions, necessitating stringent containment measures during agricultural use.

Recent Research and Innovations

Recent advancements focus on optimizing synthetic routes to minimize isomer heterogeneity. For example, catalyst-assisted Diels-Alder reactions using Lewis acids like aluminum chloride (AlCl3_3) have improved δ-isomer yields to 89% . Additionally, computational studies exploring the compound’s interaction with cytochrome P450 enzymes aim to elucidate its metabolic pathways in mammals, potentially informing the development of safer analogues .

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